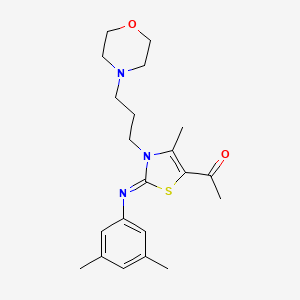
(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Research has shown that compounds structurally related to (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone, particularly those derived from Phenylpropionohydrazides and exhibiting oxadiazole structures, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant activity against bacterial strains such as S. aureus and P. aeruginosa (Fuloria et al., 2009).
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : Heterocyclic compounds, including those similar to the queried compound, are used extensively in the pharmaceutical industry. For instance, the synthesis and antimicrobial activity of compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been explored, demonstrating the wide application of such compounds in medicinal and drug research (Wanjari, 2020).
Chemical Characterization and Spectral Analysis
- NMR Studies on Related Compounds : The study of tautomerism and geometrical isomerism of compounds closely related to (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone, like 3-Iminoisoindolinone, through 1H and 13C NMR spectroscopy, provides insights into the structural and chemical characterization of similar compounds (Spiessens & Anteunis, 2010).
Fluorescent Sensor Development
- Creation of Fluorescent Sensors : Compounds structurally similar to the queried compound have been used to develop novel fluorescent sensors. For instance, a compound synthesized from nopinone was used as a high selective fluorescent sensor for Zn2+, illustrating the potential of such compounds in developing new, sensitive detection methods (Jinlai et al., 2016).
Antituberculosis and Cytotoxicity Studies
- Antituberculosis Research : Compounds related to (Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone have been synthesized and tested for their in vitro antituberculosis activity. Some derivatives showed significant activity against Mycobacterium tuberculosis, indicating the potential use of such compounds in antituberculosis drugs (Chitra et al., 2011).
Antioxidant Activity
- Synthesis and Antioxidant Evaluation : Novel compounds containing morpholine, like those related to the queried compound, have been synthesized and evaluated for their antioxidant activities. These studies contribute to understanding the potential of such compounds in antioxidant applications (Kol et al., 2016).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-15-12-16(2)14-19(13-15)22-21-24(17(3)20(27-21)18(4)25)7-5-6-23-8-10-26-11-9-23/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWFACXNSLKHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2-((3,5-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

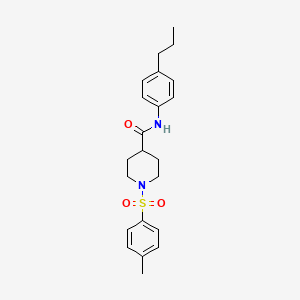
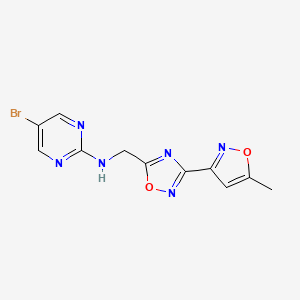
![1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2608907.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)
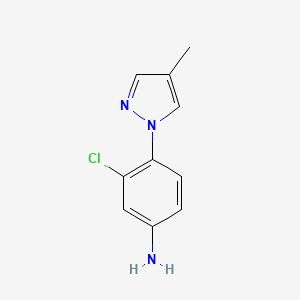
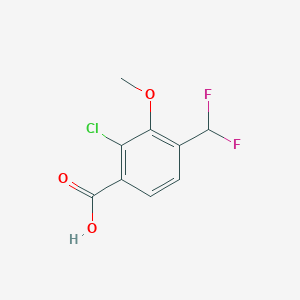
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2608920.png)
![2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2608921.png)
![8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2608922.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2608926.png)